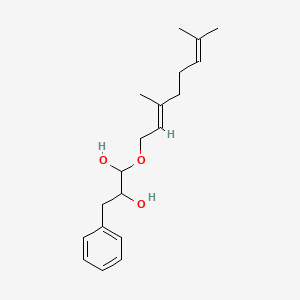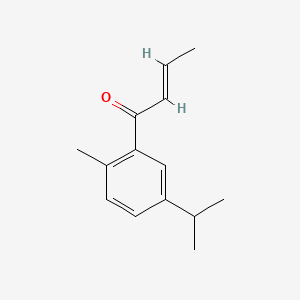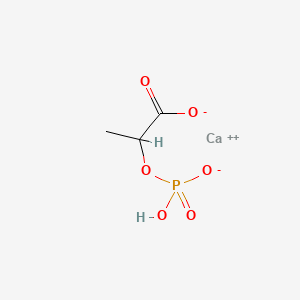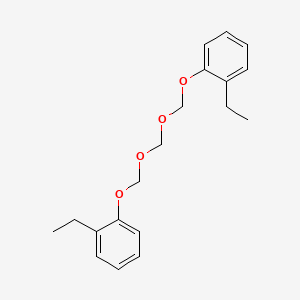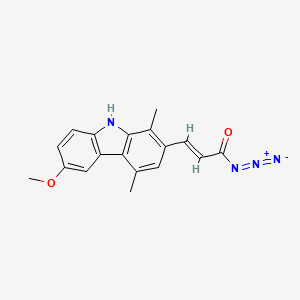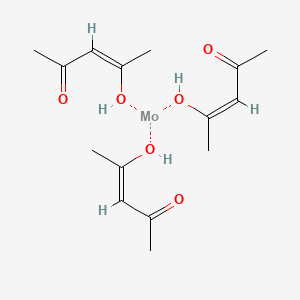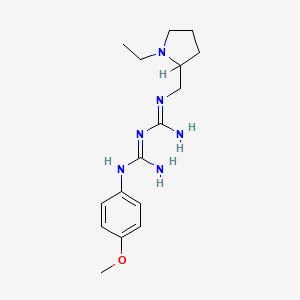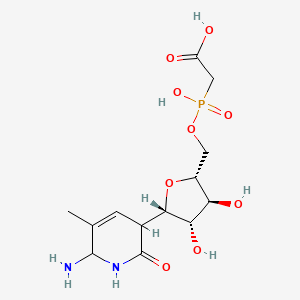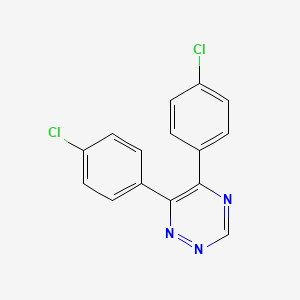
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- can be synthesized through various methods. One common approach involves the condensation of aromatic 1,2-diketones with thiosemicarbazide in a mixed green solvent under microwave-promoted conditions. This method is efficient and environmentally friendly . Another approach involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with aromatic aldehydes in the presence of a catalytic amount of piperidine .
Industrial Production Methods
Industrial production of 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclocondensation: This reaction forms cyclic compounds by the condensation of two or more molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, trifluoroacetic acid, hydrazine hydrate, and aromatic aldehydes. The reactions are typically carried out under reflux conditions or using microwave irradiation to enhance reaction rates .
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can exhibit diverse biological activities such as anticancer, antimicrobial, and anticonvulsant properties .
Scientific Research Applications
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of potential anticancer agents, such as triazine-based pyrazolines, which have shown significant cytotoxic activities against various cancer cell lines.
Antimicrobial Agents: Triazine derivatives have been evaluated for their antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Anticonvulsant Activity: Some triazine derivatives have shown promising anticonvulsant activity in animal models, making them potential candidates for the development of new antiepileptic drugs.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, triazine-based compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells . Additionally, triazine derivatives can interact with neuronal sodium channels, leading to their anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another member of the triazine family, known for its antifungal and anticancer properties.
1,3,5-Triazine: A related compound with applications in agriculture as a herbicide and in materials science.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar structure that has shown potential as a CDK inhibitor for cancer treatment.
Uniqueness
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile scaffold for drug development and other applications .
Properties
CAS No. |
102429-89-0 |
|---|---|
Molecular Formula |
C15H9Cl2N3 |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
5,6-bis(4-chlorophenyl)-1,2,4-triazine |
InChI |
InChI=1S/C15H9Cl2N3/c16-12-5-1-10(2-6-12)14-15(20-19-9-18-14)11-3-7-13(17)8-4-11/h1-9H |
InChI Key |
GWFIKLZTSARYLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=NC=N2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


